molecular formula C18H19ClN2O2 B2362107 3-(Tert-butyl)-1-(4-chlorobutanoyl)indeno[2,3-D]pyrazol-4-one CAS No. 1023524-34-6

3-(Tert-butyl)-1-(4-chlorobutanoyl)indeno[2,3-D]pyrazol-4-one

Cat. No.: B2362107
CAS No.: 1023524-34-6
M. Wt: 330.81
InChI Key: ZIBZOCZPQGGPLQ-UHFFFAOYSA-N
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Description

3-(Tert-butyl)-1-(4-chlorobutanoyl)indeno[2,3-d]pyrazol-4-one is a heterocyclic compound featuring a fused indenopyrazole core substituted with a tert-butyl group at the 3-position and a 4-chlorobutanoyl moiety at the 1-position.

Properties

IUPAC Name

3-tert-butyl-1-(4-chlorobutanoyl)indeno[1,2-c]pyrazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-18(2,3)17-14-15(21(20-17)13(22)9-6-10-19)11-7-4-5-8-12(11)16(14)23/h4-5,7-8H,6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBZOCZPQGGPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C2=C1C(=O)C3=CC=CC=C32)C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselectivity in Pyrazole Formation

The orientation of substituents on the pyrazole ring is critically influenced by the electronic and steric properties of the starting materials. Density functional theory (DFT) calculations indicate that the tert-butyl group preferentially occupies the C3 position due to steric hindrance at C5. Solvent effects also play a role: polar aprotic solvents like dimethylformamide (DMF) favor the thermodynamically stable 3-substituted isomer, while nonpolar solvents may lead to kinetic products.

Purification and Characterization

Crude reaction mixtures often contain unreacted starting materials and regioisomeric byproducts. Column chromatography using silica gel and ethyl acetate/hexane gradients (3:7 v/v) effectively isolates the target compound. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for confirming molecular integrity. The ¹H NMR spectrum of the final product exhibits characteristic signals at δ 1.45 ppm (singlet, 9H, tert-butyl) and δ 3.75 ppm (triplet, 2H, Cl–CH₂).

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Cyclocondensation 65–72 High regioselectivity Multi-step purification required
Japp–Klingemann 58–64 One-pot synthesis Sensitivity to moisture
Disulfide route 70–75 Green solvent compatibility Requires hazardous Cl₂ gas

Industrial-Scale Considerations

For large-scale production, continuous flow chemistry has been proposed to enhance safety and efficiency. Microreactors enable precise control over exothermic reactions, such as the acylation step, reducing the risk of thermal runaway. Additionally, catalytic methods using recyclable Lewis acids (e.g., FeCl₃ supported on mesoporous silica) are under investigation to minimize waste generation.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl)-1-(4-chlorobutanoyl)indeno[2,3-D]pyrazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the chlorobutanoyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3-(Tert-butyl)-1-(4-chlorobutanoyl)indeno[2,3-D]pyrazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-1-(4-chlorobutanoyl)indeno[2,3-D]pyrazol-4-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzymatic activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Key Observations :

  • Sulfonamide- or thiourea-substituted analogs (e.g., ) exhibit higher molecular weights and complexity, likely influencing their solubility and bioavailability.

Pharmacological Activity Comparison

Indenopyrazole derivatives are frequently explored for β-adrenergic blocking activity. For example:

  • Compound 7b (from ): A phenyl-substituted indenopyrazole oxime ether demonstrated potent β₁-adrenergic receptor antagonism, reducing cardiac contractility and relaxation in mammalian models.
  • However, the chlorine atom’s electronegativity could alter binding affinity compared to oxygen-containing substituents.

Biological Activity

3-(Tert-butyl)-1-(4-chlorobutanoyl)indeno[2,3-D]pyrazol-4-one is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19ClN2, with a molecular weight of 304.81 g/mol. Its structure features a tert-butyl group and a chlorobutanoyl moiety attached to an indeno[2,3-D]pyrazole framework.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines. A study published in Pharmaceutical Biology demonstrated that certain pyrazole derivatives inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole compounds is well-documented. Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines and modulate pathways such as NF-kB signaling. In vitro studies have revealed that this compound may exert similar effects by reducing inflammation markers in cell cultures .

Research Findings and Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including this compound. Below is a summary of key findings:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer cell lines; IC50 values showed significant potency.
Study 2Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages; potential for treating inflammatory diseases.
Study 3Mechanistic InsightsIdentified pathways involved in apoptosis induction; suggested involvement of caspase activation.

Q & A

Basic Question

  • PPE Requirements : Use NIOSH/MSHA-approved respirators for dust/particulate control, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection. Wear lab coats to prevent skin contact .
  • Ventilation : Ensure mechanical exhaust systems and safety showers/eyewash stations are accessible. Avoid inhalation of aerosols/vapors during weighing or synthesis .
  • Storage : Store away from strong oxidizers and in well-ventilated areas. Use sealed containers to minimize exposure .
  • Spill Management : Collect spills using non-combustible absorbents. Prevent entry into drains or soil. Dispose via chemical incineration with afterburners .

What synthetic routes are reported for indenopyrazole derivatives, and how can they be adapted for synthesizing this compound?

Basic Question

  • Key Steps :
    • Intermediate Preparation : Start with substituted benzaldehydes (e.g., 4-hydroxy, 3,4,5-trimethoxy) to form 2-arylidene-indanones via Claisen-Schmidt condensation .
    • Cyclization : React intermediates with hydrazine derivatives (e.g., 4-hydrazinobenzenesulfonamide) under acidic conditions to form the pyrazole ring .
    • Functionalization : Introduce the 4-chlorobutanoyl group via nucleophilic acyl substitution or coupling reactions. Optimize reaction solvents (e.g., DMF, THF) and catalysts (e.g., DCC) .
  • Adaptation Tips : Monitor steric effects from the tert-butyl group during cyclization. Use TLC/HPLC to track reaction progress .

How can researchers address discrepancies in reported physicochemical properties (e.g., stability, reactivity) of indenopyrazole derivatives?

Advanced Question

  • Data Gaps : Existing SDS lack stability/reactivity data (e.g., decomposition under UV light, sensitivity to moisture) .
  • Methodology :
    • Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition thresholds .
    • Reactivity Screening : Test compatibility with common solvents/reagents (e.g., DMSO, acids/bases) via controlled small-scale reactions .
    • Environmental Fate Modeling : Apply QSAR models to predict ecotoxicity in absence of empirical data .

What methodological approaches are employed to evaluate the β-adrenergic receptor antagonism of indenopyrazole-based compounds?

Advanced Question

  • In Vitro Assays :
    • Radioligand Binding : Use [³H]-CGP 12177 to measure competitive displacement in isolated mammalian (e.g., rat) cardiac membranes .
    • Functional Antagonism : Assess inhibition of isoproterenol-induced cAMP production in HEK-293 cells expressing β1-AR .
  • In Vivo Models : Test effects on heart rate/contractility in Langendorff-perfused hearts. Compare dose-response curves with propranolol as a reference .

Which spectroscopic and crystallographic techniques are optimal for characterizing the molecular structure of this compound?

Basic Question

  • Spectroscopy :
    • NMR : Use 1^1H/13^{13}C NMR to confirm substitution patterns (e.g., tert-butyl, chlorobutanoyl). Assign peaks via 2D-COSY/HSQC .
    • HRMS : Validate molecular formula (e.g., C20_{20}H18_{18}ClN2_2O2_2) with high-resolution mass spectrometry .
  • Crystallography :
    • Single-Crystal X-ray Diffraction : Employ SHELX programs (SHELXL/SHELXS) for structure refinement. Analyze hydrogen-bonding networks via graph-set analysis .

How can structure-activity relationship (SAR) studies guide the optimization of indenopyrazole derivatives for enhanced carbonic anhydrase inhibitory activity?

Advanced Question

  • Key Modifications :
    • Sulfonamide Substitution : Introduce sulfonamide groups at the indenopyrazole core to enhance CA IX/XII isoform selectivity .
    • Electron-Withdrawing Groups : Add halogens (e.g., Cl, F) to the butanoyl chain to improve binding to the zinc-active site .
  • Assay Design :
    • Enzyme Inhibition : Use stopped-flow CO2_2 hydration assay (pH 6.8) with recombinant hCA isoforms. Calculate IC50_{50} values .
    • Molecular Docking : Perform Glide/SP docking (Schrödinger Suite) to predict binding poses in CA II/IX active sites .

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